molecular formula C14H12ClN B3028469 Anthracen-9-amine hydrochloride CAS No. 209743-32-8

Anthracen-9-amine hydrochloride

Cat. No.: B3028469
CAS No.: 209743-32-8
M. Wt: 229.7 g/mol
InChI Key: XEPNDNPVNUVOSV-UHFFFAOYSA-N
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Description

Anthracen-9-amine hydrochloride is a derivative of anthracene, a polycyclic aromatic hydrocarbon. The compound consists of an anthracene backbone substituted with an amine group at the 9-position, forming a hydrochloride salt. Its molecular formula is C₁₄H₁₂ClN (derived from the base compound, Anthracen-9-amine (C₁₄H₁₁N; MW 193.24 g/mol), with the addition of HCl (36.46 g/mol)), yielding a molecular weight of ~229.7 g/mol .

Anthracen-9-amine derivatives are pivotal in materials science and pharmaceuticals. For instance, anthracene-based amines are utilized in organic electronics due to their luminescent properties and as intermediates in synthesizing bioactive molecules .

Properties

IUPAC Name

anthracen-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N.ClH/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPNDNPVNUVOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthracen-9-amine hydrochloride typically involves the reduction of 9-anthraldehyde oxime. One common method includes the reduction of 9-anthraldehyde oxime with lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under an argon atmosphere. The resulting product is then treated with hydrochloric acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction techniques as mentioned above, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Anthracen-9-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, substituted anthracenes, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Anthracen-9-amine hydrochloride, differing in substituents, functional groups, or salt forms. Key differences influence their physical, optical, and electrochemical properties.

Table 1: Comparative Analysis of Anthracene Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Solubility Applications/Research Findings References
This compound C₁₄H₁₂ClN ~229.7 -NH₂ (9-position) + HCl Base MP: 170°C; High polarity Organic synthesis, optoelectronics
Melitracen hydrochloride C₂₃H₂₈ClN 370.93 -N,N-dimethylpropanamine, 10,10-dimethyl Not specified Antidepressant (pharmaceutical use)
10-Bromo-N,N-diphenylanthracen-9-amine C₂₆H₂₀BrN 434.35 -Br (10-position), -N,N-diphenyl Crystallizes in blocks (DCM/hexane) Organic LEDs, charge-transfer materials
AN-3 (N,N-bis(4-(tert-butyl)phenyl)-4,5-bis(phenylethynyl)anthracen-9-amine) C₄₀H₃₈N₂ 546.75 -tert-butylphenyl, -phenylethynyl Enhanced thermal stability (TGA data inferred) High-performance OLEDs, sensors
N-(Anthracen-9-ylmethyl)butan-2-amine hydrochloride C₁₉H₂₂ClN 311.84 -CH₂NH(CH₂CH(CH₃)₂) + HCl Not specified Potential drug delivery (lipophilic)

Key Research Findings and Property Comparisons

Electronic and Optical Properties :

  • Anthracen-9-amine derivatives with electron-withdrawing groups (e.g., bromine in 10-Bromo-N,N-diphenylanthracen-9-amine) exhibit redshifted absorption/emission spectra due to extended π-conjugation, making them suitable for optoelectronic devices .
  • Bulky substituents (e.g., tert-butyl in AN-3) improve solubility in organic solvents and thermal stability, critical for device longevity .

Thermal Stability :

  • Substituted anthracene amines with alkyl chains (e.g., butan-2-amine in N-(Anthracen-9-ylmethyl)butan-2-amine hydrochloride) show higher decomposition temperatures compared to unsubstituted analogues, as inferred from thermal analysis in related studies .

Pharmaceutical Relevance: Melitracen hydrochloride, a structurally complex anthracene derivative, demonstrates antidepressant activity via norepinephrine reuptake inhibition, highlighting the role of amine functionalization in bioactivity .

Structure-Property Relationships

  • Amine Functionalization : The hydrochloride salt of Anthracen-9-amine enhances aqueous solubility, facilitating its use in biological assays or hydrophilic matrices. Unmodified amines (e.g., Anthracen-9-amine) are less polar, limiting their applicability in aqueous systems .
  • Halogenation : Bromine substitution (as in 10-Bromo-N,N-diphenylanthracen-9-amine) introduces steric and electronic effects, altering crystal packing and charge-transport properties .

Biological Activity

Anthracen-9-amine hydrochloride, an organic compound with the molecular formula C₁₄H₁₂ClN, belongs to the anthracene class and is recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Properties

This compound exhibits a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer effects. Its structure allows it to interact with various biological molecules, influencing cellular processes.

Key Biological Activities

Activity TypeDescription
Antimicrobial Exhibits activity against various bacterial strains.
Anti-inflammatory Potential to reduce inflammation in biological systems.
Anticancer Shows promise in inhibiting cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : The compound may bind to DNA, leading to oxidative stress and genetic toxicity, as suggested by studies on related anthracene derivatives.
  • Oxidative Stress Induction : It can induce oxidative stress in cells, which is linked to various cellular responses including apoptosis in cancer cells.
  • Enzyme Modulation : It may modulate the activity of certain enzymes involved in metabolic pathways, influencing drug metabolism and efficacy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported minimum inhibitory concentrations (MIC) against several bacterial strains:

Bacterial StrainMIC (µM)
Bacillus cereus5
Enterococcus faecalis20
Staphylococcus aureus15
Escherichia coli30

These findings indicate its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound. For instance, a related compound showed IC₅₀ values against human colon cancer cell lines:

Cell LineIC₅₀ (µM)
HCT-116224 ± 7
Caco-2205 ± 5

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

Case Studies

  • Antimicrobial Effects : A study investigated the efficacy of this compound against antibiotic-resistant bacterial strains. The results suggested that this compound could be a viable candidate for developing new antimicrobial therapies.
  • Cancer Research : Another significant study focused on the use of this compound in combination with existing chemotherapeutics. The combination therapy demonstrated enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy.

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